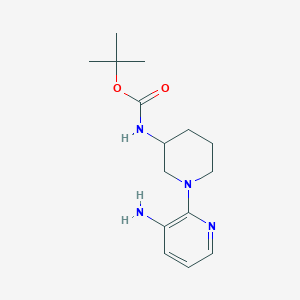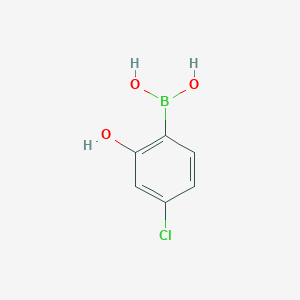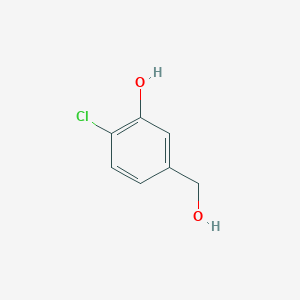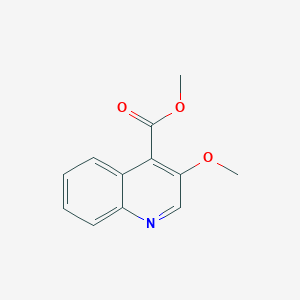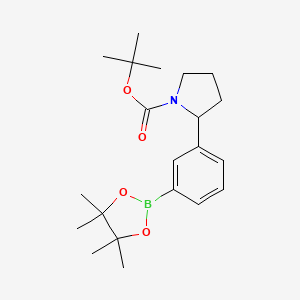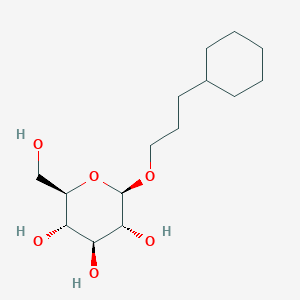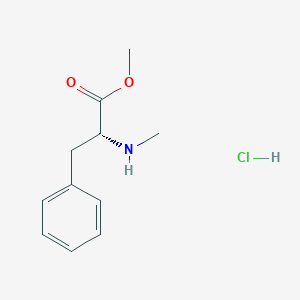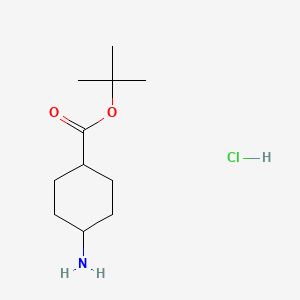
2-(2',4',6'-Trifluorophenoxy)propane
Overview
Description
“2-(2’,4’,6’-Trifluorophenoxy)propane” is a chemical compound with the IUPAC name 1,3,5-trifluoro-2-isopropoxybenzene . It has a molecular weight of 190.17 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(2’,4’,6’-Trifluorophenoxy)propane” is 1S/C9H9F3O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 . This indicates that the molecule consists of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“2-(2’,4’,6’-Trifluorophenoxy)propane” is a liquid at room temperature . It has a molecular weight of 190.17 . The compound should be stored at a temperature between 2-8°C .
Scientific Research Applications
Advanced Composite Materials
2-(2',4',6'-Trifluorophenoxy)propane is utilized in the development of fluorinated bismaleimide-triazine (BT) resins. These resins exhibit remarkable properties like low dielectric constants, minimal dielectric loss, exceptional thermal stability, and high mechanical strength. They are considered potential candidates for use in advanced structural and functional composites (Guo et al., 2018).
Dental Composite Materials
The compound is involved in the formulation of low viscosity dimethacrylate comonomer compositions for dental composites. Research shows that mixing Bis-GMA with compounds like CH3Bis-GMA, which has structural similarities to 2-(2',4',6'-Trifluorophenoxy)propane, can enhance polymerization, reduce shrinkage, and improve water sorption properties of dental composites (Pereira et al., 2002).
Polymer Synthesis and Characterization
It is used in the synthesis of novel fluorinated polyurethane elastomers, which are known for their low surface tension, low water absorption, good thermal stability, and flame resistance. These properties make them suitable for various industrial applications (Xu et al., 2012).
Bioremediation
The compound is related to bisphenol A, which is widely used in various industrial applications. Studies on the bioremediation of bisphenol A, which shares a similar chemical structure, indicate the potential for environmental cleanup applications. Laccase from Fusarium incarnatum has been used in reverse micelles systems to degrade bisphenol A, suggesting similar approaches could be applied to related compounds (Chhaya & Gupte, 2013).
Gas Separation
The compound's derivatives are used in the construction of metal-organic frameworks and coordination polymers. These materials have shown potential in gas separation processes, like the separation of hexane isomers, due to their chemical stability and hydrophobic character (Lv et al., 2018).
Sensing Technologies
Derivatives of 2-(2',4',6'-Trifluorophenoxy)propane are used in the development of coordination polymers that can function as fluorescence probes for sensing substances like nitrobenzene at ppm concentrations (Wang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1,3,5-trifluoro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINRVWMIXBBCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269988 | |
| Record name | 1,3,5-Trifluoro-2-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2',4',6'-Trifluorophenoxy)propane | |
CAS RN |
1310416-65-9 | |
| Record name | 1,3,5-Trifluoro-2-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310416-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trifluoro-2-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



